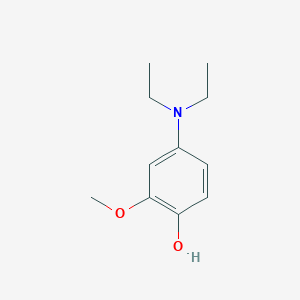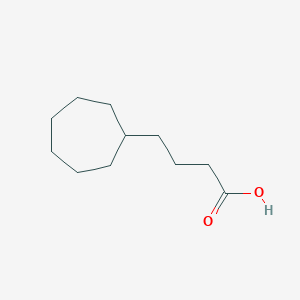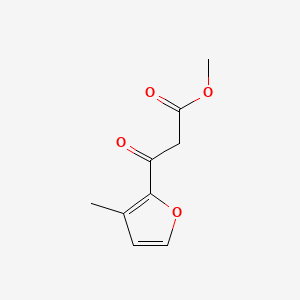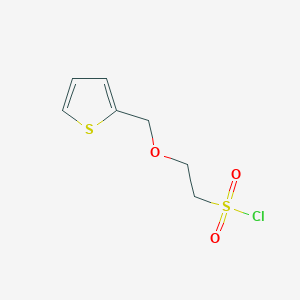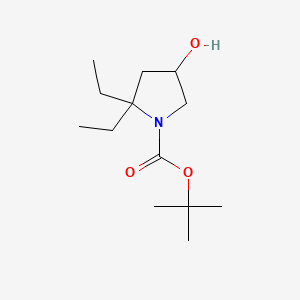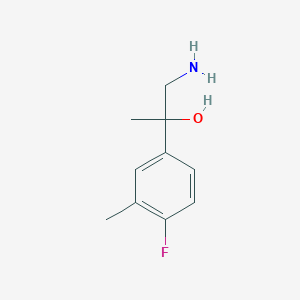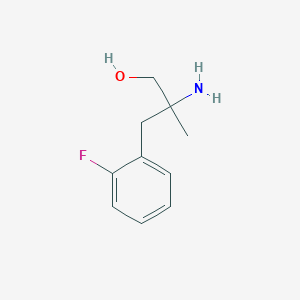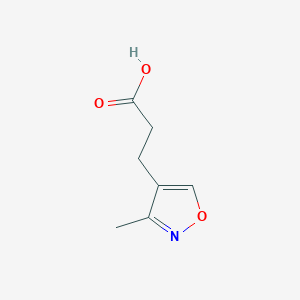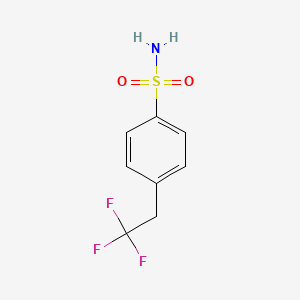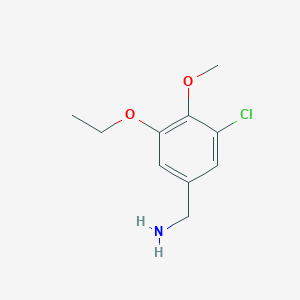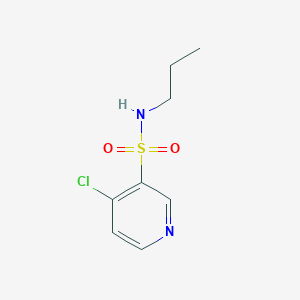
2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.68 g/mol . This compound is characterized by the presence of a cyanophenoxy group attached to an ethanesulfonyl chloride moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-cyanophenol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:
3-Cyanophenol+Ethanesulfonyl chloride→2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Coupling Reactions: The cyanophenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions.
Hydrolysis: Water or aqueous bases are used to hydrolyze the sulfonyl chloride group.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Aplicaciones Científicas De Investigación
2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide or sulfonate derivatives, which can further participate in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Cyanophenoxy)ethane-1-sulfonyl chloride
- 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride
- 2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(3-Cyanophenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the cyanophenoxy group, which imparts distinct reactivity and properties compared to other similar compounds. The cyanophenoxy group can participate in specific coupling reactions, making it valuable in the synthesis of biaryl compounds and other complex molecules .
Propiedades
Fórmula molecular |
C9H8ClNO3S |
|---|---|
Peso molecular |
245.68 g/mol |
Nombre IUPAC |
2-(3-cyanophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(12,13)5-4-14-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2 |
Clave InChI |
RXCRPBBYZWQADJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCS(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


